molecular formula C14H21NO2S B2738724 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide CAS No. 1795442-53-3

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide

Cat. No. B2738724
CAS RN: 1795442-53-3
M. Wt: 267.39
InChI Key: JNDXFVLTBNPAML-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide, commonly known as CP-94,253, is a selective antagonist of the μ-opioid receptor. This compound has been extensively studied for its potential use in the treatment of pain and addiction.

Scientific Research Applications

Synthesis Methods and Intermediates

A primary area of research for compounds similar to 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide involves innovative synthesis methods. One study reports a convenient synthesis of 2-furan-2-ylacetamides, highlighting a palladium-catalyzed oxidative aminocarbonylation process that could potentially apply to similar compounds (Gabriele et al., 2006). This method offers a straightforward approach to obtaining furanacetamide derivatives, which are structurally related to the compound .

Crystal Structure Analysis

Research on compounds structurally similar to 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide also extends to crystal structure analysis. For instance, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been detailed, providing insights into molecular interactions and arrangements that could be relevant for understanding the physical and chemical properties of closely related compounds (Subhadramma et al., 2015).

Pharmacological Potential

Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures have been evaluated for their pharmacological potential, including their anticancer activities. This suggests that the compound may also possess significant biomedical applications, warranting further research in this direction without focusing on the specifics of drug use or side effects (Horishny et al., 2021).

Chemical Reactions and Derivatives

Another research avenue includes exploring the chemical reactions of furan derivatives and their potential to form various organic compounds, such as azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives, indicating a rich chemistry that could apply to the synthesis and functionalization of compounds like 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide (Nozoe et al., 1971).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11(8-12-6-7-17-9-12)15-14(16)10-18-13-4-2-3-5-13/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXFVLTBNPAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide

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